Cas no 1260593-54-1 ((3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate)

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chiral compound characterized by its unique cyclic structure and functional groups. This compound exhibits high purity and selective chirality, making it suitable for complex synthetic transformations. Its hydroxyl and carboxyl functionalities offer versatility in organic synthesis, while the tert-butyl group provides stability and protection. This product is ideal for research and development applications where chirality and functional group control are critical.
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate structure
1260593-54-1 structure
商品名:(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
CAS番号:1260593-54-1
MF:C11H21NO4
メガワット:231.28874
CID:1037138
PubChem ID:71463800

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • 1,1-dimethylethyl(trans)-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
    • 1,1-dimethylethyl (trans)-3-hydroxy4-(hydroxy- methyl)-1-piperidinecarboxylate
    • ULXATPSIGBJTPI-DTWKUNHWSA-N
    • SCHEMBL23545717
    • 1260593-54-1
    • 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
    • (3S,4S)-tert-Butyl3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • AT38563
    • trans-tert-Butyl3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • DTXSID30855707
    • (trans)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • AT38564
    • 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxy-methyl)-1-piperidinecarboxylate
    • (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate racemic-trans
    • trans-3-hydroxy-4-hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester
    • trans-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
    • DB-362077
    • 1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
    • 1,1-dimethylethyl(trans)-3-hydroxy-4-(hydroxy-methyl)-1-piperidinecarboxylate
    • 219975-81-2
    • 1,1-dimethylethyl (trans)-3-hydroxy-4-(hydroxy-methyl) -1-piperidinecarboxylate
    • インチ: InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1
    • InChIKey: ULXATPSIGBJTPI-DTWKUNHWSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CC[C@@H](CO)[C@@H](C1)O

計算された属性

  • せいみつぶんしりょう: 231.14705815g/mol
  • どういたいしつりょう: 231.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 70Ų

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM179063-1g
tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
1260593-54-1 95%
1g
$580 2021-08-05
Alichem
A129007170-1g
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
1260593-54-1 95%
1g
545.00 USD 2021-05-31
eNovation Chemicals LLC
Y1260496-1g
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
1g
$470 2024-06-08
1PlusChem
1P000RCJ-5g
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
5g
$807.00 2024-07-09
1PlusChem
1P000RCJ-1g
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
1g
$278.00 2024-07-09
eNovation Chemicals LLC
Y1260496-5g
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
5g
$1300 2025-02-26
eNovation Chemicals LLC
Y1260496-250mg
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
250mg
$285 2025-02-26
eNovation Chemicals LLC
Y1260496-5g
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
5g
$1230 2024-06-08
1PlusChem
1P000RCJ-250mg
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
250mg
$152.00 2024-07-09
1PlusChem
1P000RCJ-25g
1-Piperidinecarboxylic acid, 3-hydroxy-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4S)-
1260593-54-1 95%
25g
$3105.00 2024-07-09

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate 関連文献

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylateに関する追加情報

Introduction to (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1260593-54-1)

(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1260593-54-1) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of piperidines, which are six-membered nitrogen-containing heterocyclic compounds. The presence of multiple functional groups, including hydroxyl and tert-butyl ester moieties, makes it a versatile building block for the synthesis of complex molecules.

The chirality of (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a critical aspect that influences its reactivity and biological properties. Chiral compounds are essential in pharmaceutical research because they can exhibit different pharmacological effects depending on their enantiomeric form. The (3S,4S) configuration of this compound ensures that it can be selectively used in asymmetric synthesis, leading to the production of enantiomerically pure products.

In recent years, there has been a growing interest in the use of chiral piperidines as intermediates in the synthesis of bioactive molecules. One notable application is in the development of central nervous system (CNS) drugs. The hydroxyl groups in (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can participate in hydrogen bonding interactions with target proteins, enhancing the compound's binding affinity and selectivity. This property is particularly valuable in designing drugs for conditions such as Alzheimer's disease, Parkinson's disease, and depression.

The tert-butyl ester group in (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate provides additional stability and solubility characteristics that are beneficial for both synthetic transformations and biological assays. The tert-butyl group acts as a protecting group for the carboxylic acid moiety, allowing for selective functionalization at other sites within the molecule. This feature is crucial in multistep synthetic routes where protecting and deprotecting steps are necessary to achieve the desired final product.

Recent studies have also explored the potential of (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate as a precursor for the synthesis of novel antibiotics. The piperidine scaffold is known to have antimicrobial properties, and modifications to this core structure can lead to compounds with enhanced activity against drug-resistant bacteria. For example, researchers have synthesized derivatives of this compound that exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings.

In addition to its applications in drug discovery, (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate has been used as a ligand in metal-catalyzed reactions. The presence of multiple functional groups allows it to coordinate with various metal ions, forming complexes that can catalyze a wide range of organic transformations. These complexes have been employed in asymmetric hydrogenation reactions, which are essential for producing enantiomerically pure pharmaceuticals.

The synthetic accessibility of (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate has been improved through various methodologies developed by synthetic chemists. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the synthesis process. For instance, asymmetric hydrogenation over chiral catalysts has been successfully applied to produce this compound with high enantiomeric purity.

The physical and chemical properties of (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

In conclusion, (3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 1260593-54-1) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules and metal-catalyzed reactions. Ongoing research continues to uncover new applications and optimize synthetic methods for this important compound.

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